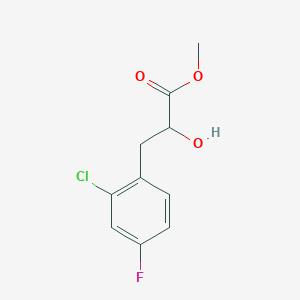
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2-chloro-4-fluorophenyl)-2-oxopropanoate.
Reduction: Formation of 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloro-4-fluorophenyl)acetate
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(4-fluorophenyl)acetate
Uniqueness
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the hydroxyl group on the propanoate moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate, identified by its CAS number 1481697-83-9, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, exploring its mechanisms, effects on different biological systems, and potential applications in medicine.
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the chloro and fluoro substituents on the aromatic ring. These modifications may enhance the compound's interaction with biological targets, including enzymes and receptors.
Antitumor Activity
Preliminary studies suggest that compounds with structural similarities exhibit significant antitumor activity. For example, spirooxindoles have been reported to inhibit tumor growth effectively . Although direct evidence for this compound's antitumor properties is still emerging, its potential as an MDM2 inhibitor could position it as a candidate for further investigation in cancer treatment.
Cytotoxicity and Cellular Effects
The cytotoxic effects of halogenated phenyl compounds on various cell lines have been documented. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage . The specific cytotoxic profile of this compound remains to be elucidated but may follow similar pathways.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study is essential to understand how modifications to the methyl ester and aromatic ring influence biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| Compound A | No substitutions | Low activity |
| Compound B | Fluoro substitution | Moderate activity |
| This compound | Chloro and fluoro substitutions | Potential high activity |
This table illustrates how structural changes can significantly impact the biological efficacy of related compounds.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will influence its bioavailability and effectiveness in clinical settings.
Properties
Molecular Formula |
C10H10ClFO3 |
|---|---|
Molecular Weight |
232.63 g/mol |
IUPAC Name |
methyl 3-(2-chloro-4-fluorophenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)4-6-2-3-7(12)5-8(6)11/h2-3,5,9,13H,4H2,1H3 |
InChI Key |
HHAMUKHESVTXMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















